

# ML365: A Selective Potassium Channel Inhibitor for Research and Development

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

ML365 is a potent and highly selective small molecule inhibitor of the two-pore domain potassium (K2P) channel KCNK3, also known as TASK-1.[1][2][3][4][5][6][7][8][9][10][11][12] K2P channels are critical in setting the resting membrane potential and regulating cellular excitability in a variety of tissues. Their dysfunction has been implicated in numerous pathological conditions, including immune disorders, hormonal imbalances, and neurological diseases.[1][3][4] ML365 serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TASK-1 channels, and as a potential starting point for the development of novel therapeutics.[3][4][9] This document provides a comprehensive technical overview of ML365, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

## **Core Compound Characteristics**

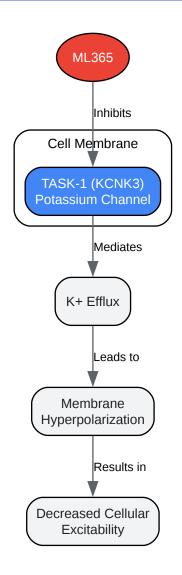


Property	Value	Reference
IUPAC Name	N-(2-(3- methylbenzamido)phenyl)-2- methoxybenzamide	[12]
Molecular Formula	C22H20N2O3	[11]
Molecular Weight	360.41 g/mol	[11]
CAS Number	947914-18-3	[10][11]
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO (≥ 100 mg/mL)	[12]

## **Mechanism of Action**

**ML365** functions by directly blocking the pore of the TASK-1 potassium channel, thereby inhibiting the outward flow of potassium ions.[1][3][4] This inhibition of potassium conductance leads to depolarization of the cell membrane, which can modulate the excitability of neurons, muscle cells, and other cell types where TASK-1 is expressed. The high selectivity of **ML365** for TASK-1 over other potassium channels, including the closely related TASK-3, makes it a precise tool for dissecting the specific functions of this channel.[1][3][4][9]





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Caption: Mechanism of ML365 Action on TASK-1 Channel.

## Quantitative Data In Vitro Potency and Selectivity

The inhibitory activity of **ML365** has been quantified using various in vitro assays. The following tables summarize the key findings.

Table 1: Potency of ML365 against TASK-1



Assay Type	Cell Line	IC50 (nM)	Reference
Thallium Influx Fluorescent Assay	CHO cells expressing TASK-1	4	[1][3][4][9]
Automated Electrophysiology (QPatch)	HEK293 cells expressing TASK-1	16	[1][3][4][9]

Table 2: Selectivity of ML365 against other Potassium Channels

Channel	Assay Type	Cell Line	IC50 (nM)	Selectivity (fold vs. TASK-1)	Reference
TASK-3 (KCNK9)	Thallium Influx	HEK293	390	>97	[11]
Kir2.1	Thallium Influx	N/A	>30,000	>7500	[1][3][4][9]
KCNQ2	Thallium Influx	N/A	>30,000	>7500	[1][3][4][9]
hERG	Thallium Influx	N/A	>30,000	>7500	[1][3][4][9]

### In Vivo Data

A study has demonstrated the in vivo efficacy of ML365 in a mouse model of endotoxic shock.

Table 3: In Vivo Efficacy of ML365 in LPS-Induced Endotoxic Shock in Mice

Dosage (mg/kg, i.p.)	Outcome
1, 10, 25	Dose-dependent amelioration of LPS-induced endotoxic shock.

A preliminary pharmacokinetic study in rats indicated good oral bioavailability.



Table 4: Preliminary Pharmacokinetic Data in Rats

Parameter	Value
Absolute Oral Bioavailability (F)	22.49%

## Experimental Protocols In Vitro Assays

This assay measures the activity of potassium channels by detecting the influx of thallium (TI+), a surrogate for K+, into cells using a TI+-sensitive fluorescent dye.[13]

#### Materials:

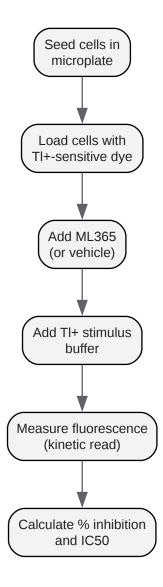
- Cells expressing the potassium channel of interest (e.g., CHO-TASK1)
- FluxOR™ Potassium Ion Channel Assay Kit or similar
- Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS)
- Stimulus buffer containing thallium sulfate (TI2SO4) and potassium sulfate (K2SO4)
- ML365 compound dilutions
- 96- or 384-well black-walled, clear-bottom microplates
- Fluorescent plate reader

#### Procedure:

- Cell Plating: Seed cells into the microplate and culture overnight to form a confluent monolayer.
- Dye Loading: Remove the culture medium and add the fluorescent dye loading buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.



- Compound Addition: After incubation, remove the loading buffer and replace it with assay buffer. Add diluted ML365 or vehicle control to the appropriate wells and incubate for a predetermined time (e.g., 10-30 minutes).
- Thallium Influx and Measurement: Place the plate in a fluorescent plate reader. Add the stimulus buffer to all wells to initiate TI+ influx.
- Data Analysis: Measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to the potassium channel activity. Calculate the percent inhibition for each concentration of **ML365** and determine the IC50 value.



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Caption: Workflow for the Thallium Influx Assay.

## Foundational & Exploratory





Automated patch-clamp systems like the QPatch provide a higher throughput method for directly measuring ion channel currents.[6][7][14]

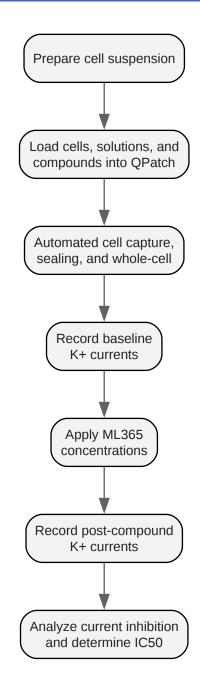
#### Materials:

- HEK293 cells expressing the potassium channel of interest
- QPatch instrument and associated consumables (e.g., QPlates)
- Extracellular solution (e.g., containing in mM: 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
- Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2)
- ML365 compound dilutions

#### Procedure:

- Cell Preparation: Harvest and prepare a single-cell suspension of the transfected HEK293 cells.
- Instrument Setup: Prime the QPatch instrument with extracellular and intracellular solutions. Load the cell suspension and compound plate.
- Automated Patch-Clamping: The instrument will automatically perform cell capture, sealing, whole-cell formation, and application of voltage protocols.
- Compound Application: After establishing a stable baseline current, the instrument applies different concentrations of ML365.
- Data Acquisition and Analysis: Record the potassium currents in response to a voltage-step
  protocol before and after compound application. Measure the peak current amplitude and
  calculate the percent inhibition at each concentration to determine the IC50 value.





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**Caption:** Workflow for Automated Electrophysiology.

This assay assesses the cytotoxicity of a compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[1][2][3][4][5]

#### Materials:

• CHO or other suitable cell line

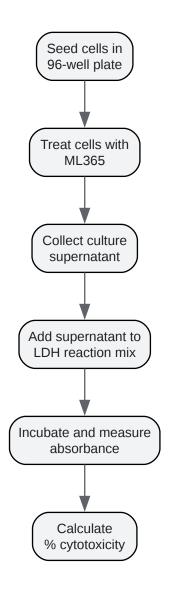


- · Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
- ML365 compound dilutions
- 96-well cell culture plates
- Plate reader capable of measuring absorbance at 490 nm

#### Procedure:

- Cell Plating: Seed cells in a 96-well plate and incubate to allow for attachment and growth.
- Compound Treatment: Treat cells with various concentrations of ML365 for a specified period (e.g., 24 hours). Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).
- Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
- LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
- Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. Measure the absorbance at 490 nm.
- Data Analysis: Calculate the percentage of cytotoxicity for each ML365 concentration relative to the spontaneous and maximum release controls.





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Caption: Workflow for LDH Cytotoxicity Assay.

## **In Vivo Protocols**

This model is used to evaluate the anti-inflammatory effects of a compound.[8][15][16][17][18]

#### Materials:

- Male C57BL/6 mice (or other appropriate strain)
- Lipopolysaccharide (LPS) from E. coli
- ML365



- Vehicle for ML365 (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[10]
- Sterile saline

#### Procedure:

- Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
- Compound Administration: Administer ML365 (e.g., 1, 10, or 25 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
- LPS Challenge: After a predetermined time (e.g., 30-60 minutes), induce endotoxic shock by i.p. injection of a sublethal dose of LPS (e.g., 2 mg/kg).[8]
- Monitoring: Monitor the mice for signs of endotoxemia (e.g., lethargy, piloerection, huddling) and survival over a specified period (e.g., 24-48 hours).
- Cytokine Analysis (Optional): At specific time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples to measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
- Data Analysis: Compare survival rates and cytokine levels between the ML365-treated groups and the vehicle control group.

This protocol is designed to determine the pharmacokinetic profile of **ML365** after oral administration.[19][20][21][22][23]

#### Materials:

- Male Wistar or Sprague-Dawley rats
- ML365
- Formulation for oral administration (e.g., 10% DMSO, 90% Corn Oil)[10]
- Blood collection tubes (e.g., heparinized)
- LC-MS/MS system for bioanalysis

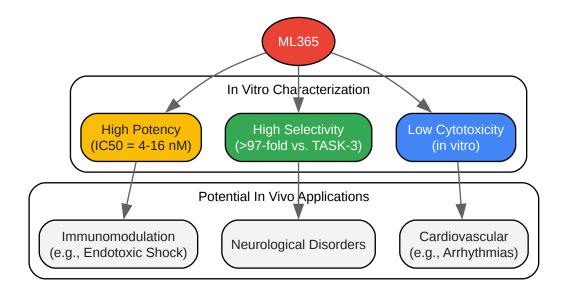


#### Procedure:

- Animal Preparation: Fast rats overnight before dosing but allow free access to water.
- Dosing: Administer a single oral dose of ML365 via gavage.
- Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
- Bioanalysis: Quantify the concentration of ML365 in the plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (if intravenous data is available).

## **Logical Relationships and Signaling**

The potent and selective inhibition of the TASK-1 channel by **ML365** provides a direct link between its molecular action and potential physiological outcomes.



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**Caption:** Logical Flow from In Vitro Properties to In Vivo Potential.

### Conclusion

**ML365** is a well-characterized, potent, and selective inhibitor of the TASK-1 potassium channel. Its favorable in vitro properties, including high potency, excellent selectivity, and low cytotoxicity, make it an invaluable tool for basic research into the roles of TASK-1 in health and disease. Preliminary in vivo data suggests its potential for therapeutic applications in inflammatory conditions. The detailed protocols provided in this guide should enable researchers to effectively utilize **ML365** in their studies and contribute to a deeper understanding of TASK-1 channel biology and its therapeutic potential.

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